2-Bromo-3,4-dimethylbenzonitrile
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Overview
Description
2-Bromo-3,4-dimethylbenzonitrile is an organic compound belonging to the benzonitrile family. It features a benzene ring with a cyano group and a bromine atom attached. The molecular formula of this compound is C9H8BrN, and it has a molecular weight of 210.07 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-3,4-dimethylbenzonitrile involves the bromination of 3,4-dimethylbenzonitrile. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dimethylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
2-Bromo-3,4-dimethylbenzonitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dimethylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular pathways .
Comparison with Similar Compounds
2-Bromo-3,4-dimethylbenzonitrile can be compared with other benzonitrile derivatives such as:
- 2-Bromo-4,5-dimethylbenzonitrile
- 2-Bromo-3,5-dimethylbenzonitrile
- 2-Bromo-3,4-dimethylbenzaldehyde
These compounds share similar structural features but differ in the position of substituents on the benzene ring, which can influence their reactivity and applications. The unique combination of bromine and cyano groups in this compound makes it particularly useful in specific synthetic and research contexts .
Properties
IUPAC Name |
2-bromo-3,4-dimethylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMHDSYTLDGMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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